4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde
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Overview
Description
“4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde” is a chemical compound with the molecular formula C11H10N2O2S2 and a molecular weight of 266.33. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Molecular Structure Analysis
The molecular structure of a compound determines its pharmacological activities. The 1,3,4-thiadiazole moiety and its derivatives possess a wide range of pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Material Science and Optical Properties
Barberis and Mikroyannidis (2006) investigated aluminum and zinc complexes prepared using 4-Methyl(methoxy or chloro)benzaldehyde and 2-methyl-8-quinolinol. These complexes showed improved thermal stability and solubility in organic solvents compared to reference complexes, emitting blue-green light with photoluminescence in the 513–576 nm range. This indicates potential applications in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) (Barberis & Mikroyannidis, 2006).
Organic Synthesis and Chemical Reactions
Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, as linkers for solid phase organic synthesis. This research highlights the versatility of such compounds in facilitating the synthesis of complex organic molecules (Swayze, 1997).
Antimicrobial and Antioxidant Activities
A study by Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds showing significant antimicrobial and antioxidant activities. This indicates the potential of such compounds in the development of new antimicrobial and antioxidant agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde are microbial cells . This compound is a derivative of 1,3,4-thiadiazole, which has been found to have potent antimicrobial properties .
Mode of Action
It is known that the 1,3,4-thiadiazole scaffold, to which this compound belongs, interacts with microbial cells . The presence of the methoxy group and the 1,3,4-thiadiazol-2-ylsulfanylmethyl moiety may influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole scaffold have been found to interact with various biochemical pathways in microbial cells, leading to their antimicrobial activity .
Pharmacokinetics
The presence of the methoxy group and the 1,3,4-thiadiazol-2-ylsulfanylmethyl moiety may influence its pharmacokinetic properties .
Result of Action
The result of the action of this compound is the inhibition of microbial growth . This is likely due to the compound’s interaction with microbial cells and its effect on various biochemical pathways within these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds and the pH of the environment can affect the compound’s stability and efficacy
Future Directions
The 1,3,4-thiadiazole moiety and its derivatives, including “4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde”, have shown promise in various biological activities. Future research could focus on further structural modifications of the 1,3,4-thiadiazole ring to result in highly effective and less toxic compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde are not fully understood due to the limited available research. 1,3,4-thiadiazole derivatives, to which this compound belongs, have been shown to interact with various biomolecules and exhibit a wide range of pharmacological activities .
Cellular Effects
The cellular effects of this compound are currently unknown. Other 1,3,4-thiadiazole derivatives have been shown to exhibit dose-dependent anticancer activities against various cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It is known that 1,3,4-thiadiazole derivatives can strongly interact with biomolecules such as proteins and DNA .
properties
IUPAC Name |
4-methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-15-10-3-2-8(5-14)4-9(10)6-16-11-13-12-7-17-11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCIQJSOYADDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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